molecular formula C6H6Br2N2O B11839046 1-(3,6-Dibromopyrazin-2-yl)ethanol

1-(3,6-Dibromopyrazin-2-yl)ethanol

Cat. No.: B11839046
M. Wt: 281.93 g/mol
InChI Key: IMTDHRHZNPNXAT-UHFFFAOYSA-N
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Description

1-(3,6-Dibromopyrazin-2-yl)ethanol is an organic compound with the molecular formula C6H6Br2N2O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features two bromine atoms at the 3 and 6 positions of the pyrazine ring, along with an ethanol group at the 2 position

Preparation Methods

The synthesis of 1-(3,6-Dibromopyrazin-2-yl)ethanol typically involves the bromination of pyrazine derivatives followed by the introduction of the ethanol group. One common synthetic route starts with the bromination of pyrazine to yield 3,6-dibromopyrazine. This intermediate is then subjected to a nucleophilic substitution reaction with an appropriate ethanol derivative under controlled conditions to produce the target compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(3,6-Dibromopyrazin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to hydrogen, yielding a less substituted pyrazine derivative.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized pyrazine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,6-Dibromopyrazin-2-yl)ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are useful in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,6-Dibromopyrazin-2-yl)ethanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of bromine atoms and the ethanol group can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological activity.

Comparison with Similar Compounds

1-(3,6-Dibromopyrazin-2-yl)ethanol can be compared with other pyrazine derivatives, such as:

    1-(3,6-Dichloropyrazin-2-yl)ethanol: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.

    1-(3,6-Difluoropyrazin-2-yl)ethanol:

    1-(3,6-Diiodopyrazin-2-yl)ethanol: Iodine atoms instead of bromine, which can affect the compound’s stability and reactivity.

The uniqueness of this compound lies in the specific combination of bromine atoms and the ethanol group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H6Br2N2O

Molecular Weight

281.93 g/mol

IUPAC Name

1-(3,6-dibromopyrazin-2-yl)ethanol

InChI

InChI=1S/C6H6Br2N2O/c1-3(11)5-6(8)9-2-4(7)10-5/h2-3,11H,1H3

InChI Key

IMTDHRHZNPNXAT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CN=C1Br)Br)O

Origin of Product

United States

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